molecular formula C12H8Cl2N2 B12565078 1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- CAS No. 188754-57-6

1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)-

Cat. No.: B12565078
CAS No.: 188754-57-6
M. Wt: 251.11 g/mol
InChI Key: VLNUBTCYJOOGKC-NXEZZACHSA-N
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Description

1,10-Phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions and a dihydro structure, which distinguishes it from other phenanthroline derivatives. It is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- typically involves the chlorination of 1,10-phenanthroline. The process begins with the preparation of 1,10-phenanthroline, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

On an industrial scale, the production of 1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1,10-Phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,10-phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions. The pathways involved include electron transfer processes and coordination-driven reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline, 5,6-dichloro-5,6-dihydro-, (5R,6R)- is unique due to the presence of chlorine atoms, which enhance its reactivity and ability to form complexes with metal ions. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Properties

CAS No.

188754-57-6

Molecular Formula

C12H8Cl2N2

Molecular Weight

251.11 g/mol

IUPAC Name

(5R,6R)-5,6-dichloro-5,6-dihydro-1,10-phenanthroline

InChI

InChI=1S/C12H8Cl2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6,9-10H/t9-,10-/m1/s1

InChI Key

VLNUBTCYJOOGKC-NXEZZACHSA-N

Isomeric SMILES

C1=CC2=C(C3=C(C=CC=N3)[C@H]([C@@H]2Cl)Cl)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C(C2Cl)Cl)N=C1

Origin of Product

United States

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